N-ethyl-1-(4-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide
Overview
Description
N-ethyl-1-(4-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(4-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzoyl group: This step often involves acylation reactions using 4-fluorobenzoyl chloride.
N-ethylation: This can be done using ethylating agents such as ethyl iodide.
Final coupling: The final step involves coupling the piperidine derivative with 2-methylphenyl carboxamide under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(4-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, leading to the formation of analogs with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: For investigating its effects on biological systems, including potential interactions with receptors or enzymes.
Medicine: Potential use as an analgesic or anesthetic agent, subject to further pharmacological studies.
Industry: Possible applications in the development of new materials or as intermediates in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-ethyl-1-(4-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide likely involves interaction with specific molecular targets, such as receptors or ion channels. The exact pathways and targets would need to be elucidated through detailed pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-1-(4-chlorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide
- N-ethyl-1-(4-methylbenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide
- N-ethyl-1-(4-methoxybenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide
Uniqueness
N-ethyl-1-(4-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide is unique due to the presence of the fluorobenzoyl group, which can influence its pharmacological properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-ethyl-1-(4-fluorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-3-25(20-7-5-4-6-16(20)2)22(27)18-12-14-24(15-13-18)21(26)17-8-10-19(23)11-9-17/h4-11,18H,3,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHZEIRICCRBOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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